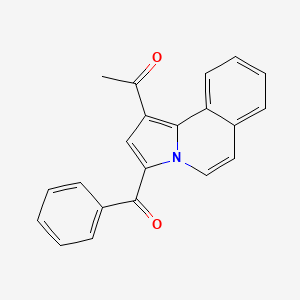
Agn-PC-0N8faf
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Agn-PC-0N8faf” is a silver nanowire-based material. Silver nanowires are one-dimensional nanostructures that have gained significant attention due to their excellent optoelectronic properties, thermal properties, and mechanical properties. These nanowires are used in various applications, including flexible electronics, transparent conductive films, and sensors.
Preparation Methods
Silver nanowires can be prepared using several methods, including the template method, electrochemical method, wet chemical method, and polyol method . The template method involves using a prefabricated template with pores to pattern the nanowires. The electrochemical method uses an electrochemical cell to deposit silver onto a substrate. The wet chemical method involves the reduction of silver salts in the presence of a reducing agent. The polyol method is a one-pot synthesis that uses a polyol (such as ethylene glycol) as both the solvent and reducing agent .
Chemical Reactions Analysis
Silver nanowires undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silver nitrate, ethylene glycol, and polyvinylpyrrolidone. The major products formed from these reactions are silver nanowires with different diameters and lengths .
Scientific Research Applications
Silver nanowires have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their high surface area and reactivity. In biology, silver nanowires are used in biosensors for detecting biological molecules. In medicine, they are used in antimicrobial coatings and drug delivery systems. In industry, silver nanowires are used in flexible electronics, transparent conductive films, and electromagnetic shielding .
Mechanism of Action
The mechanism of action of silver nanowires involves their interaction with biological molecules and cells. Silver nanowires can disrupt cell membranes, interfere with genetic material, and induce apoptosis (programmed cell death). These interactions are mediated by the release of silver ions, which have antimicrobial properties .
Comparison with Similar Compounds
Silver nanowires are unique compared to other similar compounds due to their one-dimensional structure and high aspect ratio. Similar compounds include silver nanoparticles, gold nanowires, and copper nanowires. Silver nanowires have higher electrical conductivity and thermal conductivity compared to gold and copper nanowires. Additionally, silver nanowires are more flexible and have better mechanical properties compared to silver nanoparticles .
Properties
CAS No. |
189024-20-2 |
|---|---|
Molecular Formula |
C21H15NO2 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(3-benzoylpyrrolo[2,1-a]isoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C21H15NO2/c1-14(23)18-13-19(21(24)16-8-3-2-4-9-16)22-12-11-15-7-5-6-10-17(15)20(18)22/h2-13H,1H3 |
InChI Key |
QMQUWGFZFLKKIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C3=CC=CC=C3C=CN2C(=C1)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


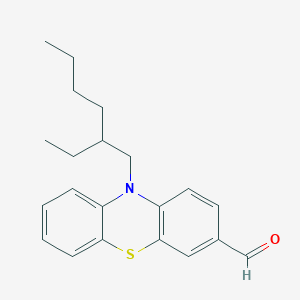
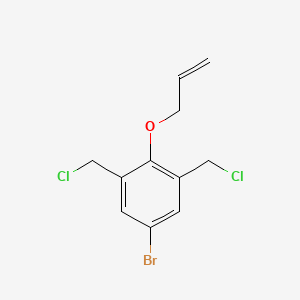
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
![Ethyl 2-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B14248957.png)
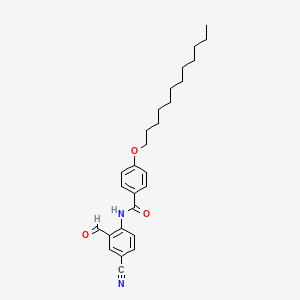
![1-[(8R,9S,13S)-3-methoxy-13-methyl-6,7,8,9,11,12-hexahydrocyclopenta[a]phenanthren-17-yl]propan-1-one](/img/structure/B14248964.png)
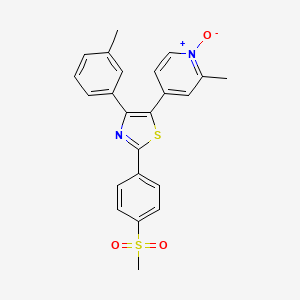
![Carbamic acid, [1-(phenylmethoxy)ethyl]-, phenylmethyl ester](/img/structure/B14248973.png)
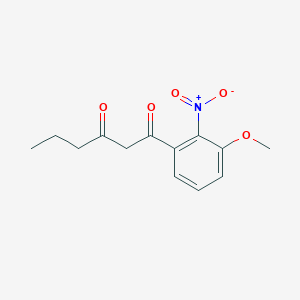
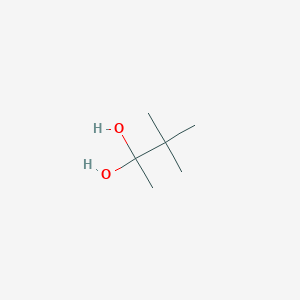
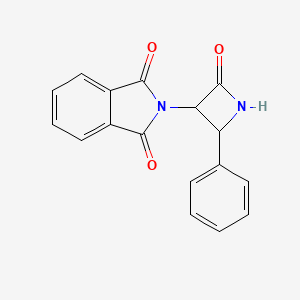
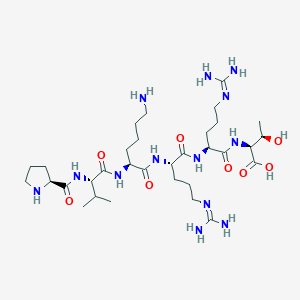
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
